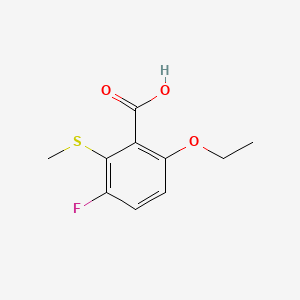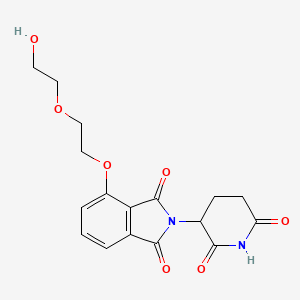
Thalidomide-O-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG2-OH is a compound that integrates thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG linker. One common method includes the use of a PEG derivative, such as Propargyl-PEG2-OH, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized thalidomide . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild temperatures and neutral pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The PEG linker can be oxidized under specific conditions, although this is less common in typical applications.
Reduction: The compound can be reduced using mild reducing agents, which may affect the thalidomide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes.
Major Products: The major products formed from these reactions include various thalidomide-PEG conjugates, which can be further functionalized for specific applications in PROTAC technology .
Applications De Recherche Scientifique
Thalidomide-O-PEG2-OH has a wide range of applications in scientific research:
Mécanisme D'action
Thalidomide-O-PEG2-OH exerts its effects through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its anti-cancer and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG2-amine: Contains an amino group for conjugation with carboxylic acids and other functionalized linkers.
Thalidomide-O-PEG2-azide: Features an azide group for click chemistry reactions with alkyne-functionalized linkers.
Thalidomide-O-PEG2-NHS ester: Incorporates an NHS ester for efficient conjugation with amine groups.
Uniqueness: Thalidomide-O-PEG2-OH is unique due to its hydroxyl group, which provides versatility in further functionalization and conjugation reactions. This makes it a valuable tool in the synthesis of PROTACs and other bioconjugates, offering enhanced solubility and bioavailability compared to other thalidomide derivatives .
Propriétés
Formule moléculaire |
C17H18N2O7 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22) |
Clé InChI |
QFRYKNZKNAIRHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



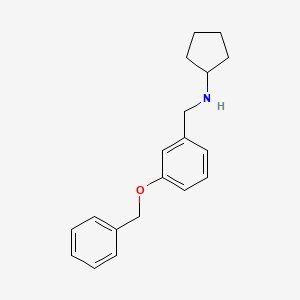
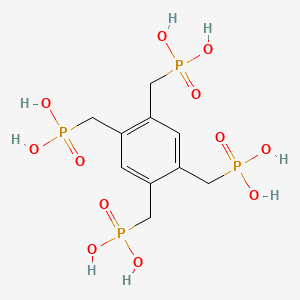
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
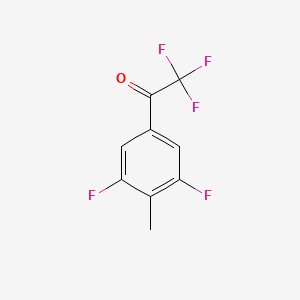


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
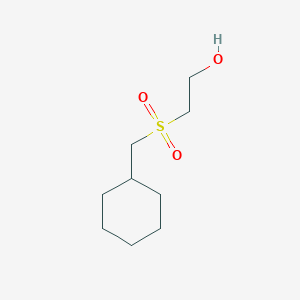

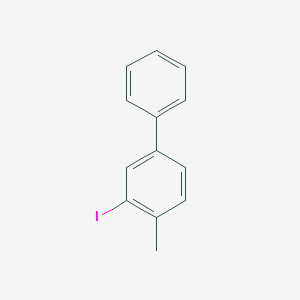
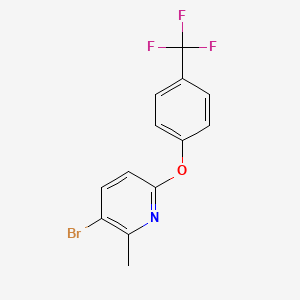
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
